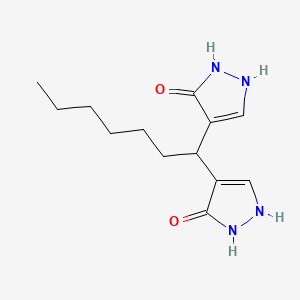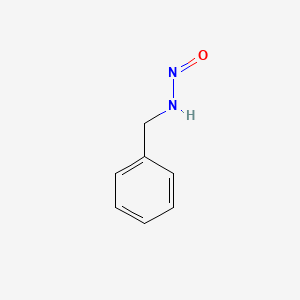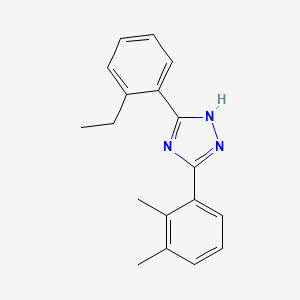![molecular formula C14H9NO2S B14423040 4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid CAS No. 81820-59-9](/img/structure/B14423040.png)
4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid is a heterocyclic compound that contains a thieno[3,2-c]pyridine core with a phenyl group at the 4-position and a carboxylic acid group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid typically involves the recyclization of a thiopyran ring using cyclic secondary amines. For example, ethyl 6-amino-4-phenyl-2-thioxo-2H-thiopyran-5-carboxylate can be reacted with morpholine, piperidine, or pyrrolidine to produce ethyl 4-phenyl-2-thioxo-1,2-dihydropyridine-3-carboxylates. These intermediates are then cyclized to form the thieno[3,2-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
化学反应分析
Types of Reactions
4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid has been studied for its potential neurotropic activity. Derivatives of this compound have shown anticonvulsant activity against corazole-induced seizures and have been investigated as psychological sedatives .
作用机制
The mechanism of action of 4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may exert its effects through nucleophilic attack at the thiopyran C-2 position, leading to the cleavage of the C(2)–S bond and the formation of a pyridine ring . This mechanism is crucial for its biological activity, including its neurotropic effects.
相似化合物的比较
Similar Compounds
- 4-Phenylpyridine-3-carboxylic acid
- 3-Hydroxy-4-phenylthieno[2,3-b]pyridine
Comparison
4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
属性
| 81820-59-9 | |
分子式 |
C14H9NO2S |
分子量 |
255.29 g/mol |
IUPAC 名称 |
4-phenylthieno[3,2-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)11-8-12-10(6-7-18-12)13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
InChI 键 |
KFYMDGGNPVUSNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CSC3=CC(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)

